(3-Chloro-4-(methylamino)phenyl)methanol
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Overview
Description
(3-Chloro-4-(methylamino)phenyl)methanol: is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methylamino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(methylamino)phenyl)methanol typically involves the following steps:
Nitration: The starting material, 3-chlorotoluene, undergoes nitration to form 3-chloro-4-nitrotoluene.
Reduction: The nitro group in 3-chloro-4-nitrotoluene is reduced to an amino group, yielding 3-chloro-4-aminotoluene.
Methylation: The amino group is then methylated to form 3-chloro-4-(methylamino)toluene.
Oxidation: Finally, the methyl group is oxidized to a hydroxymethyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Chloro-4-(methylamino)phenyl)methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (3-Chloro-4-(methylamino)phenyl)methane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include (3-Chloro-4-(methylamino)phenyl)methane.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-(methylamino)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-(Methylamino)phenyl)methanol: Similar structure but lacks the chlorine atom at the 3-position.
(3-Chloro-4-aminophenyl)methanol: Similar structure but lacks the methyl group on the amino group.
Uniqueness:
- The presence of both the chlorine atom and the methylamino group in (3-Chloro-4-(methylamino)phenyl)methanol provides unique chemical properties and reactivity compared to its analogs.
- Its specific substitution pattern allows for distinct interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
[3-chloro-4-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10ClNO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,10-11H,5H2,1H3 |
InChI Key |
FIJSKPYNUYFLTC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)CO)Cl |
Origin of Product |
United States |
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